1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea
Overview
Description
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea is a complex organic compound that features a benzoxazole ring and a triazole ring These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds
Preparation Methods
The synthesis of 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with ethyl isocyanate to introduce the urea functionality. The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Scientific Research Applications
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Due to its structural features, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea involves its interaction with specific molecular targets. The benzoxazole and triazole rings can bind to various enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea include:
Benzoxazole derivatives: These compounds share the benzoxazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole derivatives: Compounds containing the triazole ring are known for their antifungal and antiviral activities.
Urea derivatives: These compounds often have diverse pharmacological properties, including as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in the combination of these three functional groups, which may result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
1-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-3-12-18-14(20-21(12)2)19-15(22)16-9-8-13-17-10-6-4-5-7-11(10)23-13/h4-7H,3,8-9H2,1-2H3,(H2,16,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJHNMLWYMUCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCCC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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